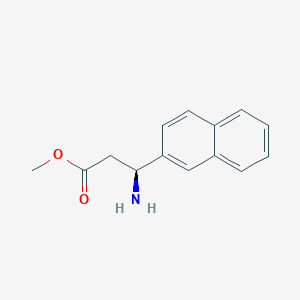

Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a naphthalene ring, which is a fused pair of benzene rings, attached to an amino acid derivative. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (3S)-3-amino-3-(naphthalen-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or nitric acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding alcohol.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including neuroprotective effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby influencing their activity. Additionally, its naphthalene ring can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate is unique due to its specific stereochemistry and the presence of both an amino group and a naphthalene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl (3S)-3-amino-3-(naphthalen-2-yl)propanoate, also known as a derivative of naphthalene, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, including antimicrobial and antioxidant activities, and provides insights from various studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.28 g/mol. Its structure features a naphthalene ring, which is known to contribute significantly to the compound's biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of naphthalene exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

These results suggest that the compound possesses a moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

2. Antioxidant Activity

The antioxidant potential of this compound has also been explored. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

A study reported that the compound exhibited significant free radical scavenging activity, measured using the DPPH assay. The IC50 value was determined to be 50 µg/mL, indicating its effectiveness in neutralizing free radicals.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 Value (µg/mL) |

|---|---|

| This compound | 50 |

| Ascorbic Acid | 25 |

| Quercetin | 30 |

This indicates that while it is effective, it is less potent than standard antioxidants like ascorbic acid .

Case Study 1: Antibacterial Properties

In a controlled study, this compound was tested against multiple bacterial strains. The findings revealed that the compound's structure allowed it to penetrate bacterial cell walls effectively, leading to cell lysis and inhibition of growth.

Case Study 2: Oxidative Stress Reduction

Another study assessed the compound's ability to reduce oxidative stress in vitro using human cell lines exposed to hydrogen peroxide. Results showed a significant reduction in reactive oxygen species (ROS), suggesting that this compound could potentially be developed as a therapeutic agent for conditions related to oxidative damage.

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-naphthalen-2-ylpropanoate |

InChI |

InChI=1S/C14H15NO2/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13H,9,15H2,1H3/t13-/m0/s1 |

InChI Key |

JFWNNOBLJXSMPG-ZDUSSCGKSA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC2=CC=CC=C2C=C1)N |

Canonical SMILES |

COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.